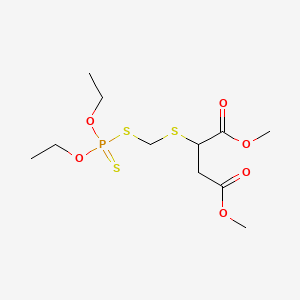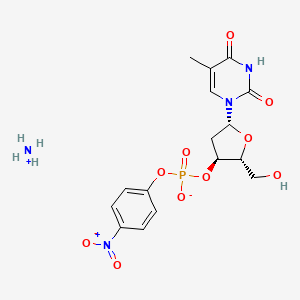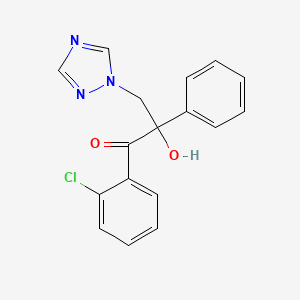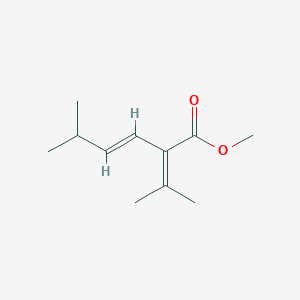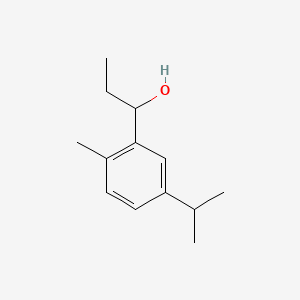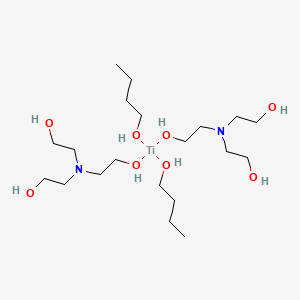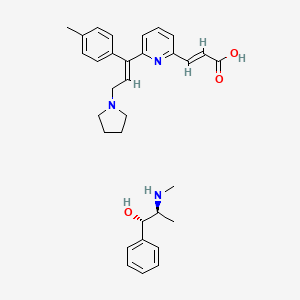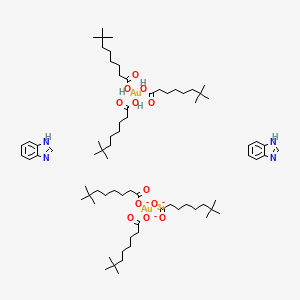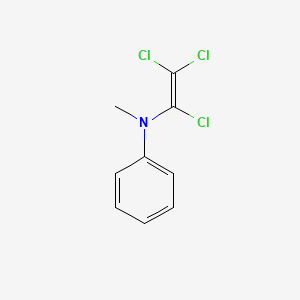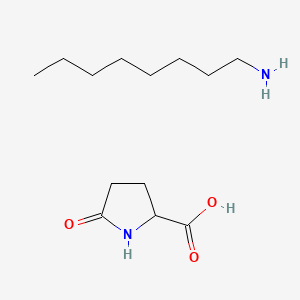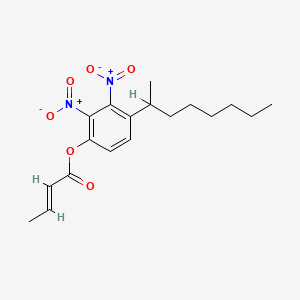
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is a chemical compound known for its application as a fungicide. It is a derivative of 2-butenoic acid and features a dinitrophenyl ester group. This compound is particularly effective in controlling powdery mildew diseases in various crops.
Preparation Methods
The synthesis of 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester typically involves the esterification of 2-butenoic acid with (1-methylheptyl)dinitrophenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and substitution reactions.
Biology: The compound’s fungicidal properties make it valuable in agricultural research, particularly in developing new fungicides.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its effects on fungal infections.
Industry: It is used in the formulation of fungicides for agricultural use, helping to protect crops from fungal diseases.
Mechanism of Action
The fungicidal action of 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is primarily due to its ability to disrupt the cellular processes of fungi. The compound targets the fungal cell membrane, leading to increased permeability and eventual cell death. The dinitrophenyl group plays a crucial role in this mechanism, as it interferes with the electron transport chain within the fungal cells.
Comparison with Similar Compounds
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is unique compared to other similar compounds due to its specific ester and dinitrophenyl groups. Similar compounds include:
2-Butenoic acid, methyl ester: This compound lacks the dinitrophenyl group and has different chemical properties and applications.
2-Butenoic acid, ethyl ester: Similar to the methyl ester, it does not have the dinitrophenyl group and is used in different contexts.
2-Butenoic acid, propyl ester: Another ester derivative without the dinitrophenyl group, used in various chemical reactions.
The presence of the dinitrophenyl group in this compound enhances its fungicidal properties, making it more effective in agricultural applications.
Properties
CAS No. |
53040-82-7 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2,3-dinitro-4-octan-2-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-12-15(26-16(21)9-5-2)18(20(24)25)17(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
InChI Key |
RRXLLXHZQRXTEJ-WEVVVXLNSA-N |
Isomeric SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)OC(=O)/C=C/C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)OC(=O)C=CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


